Pentafluorophenyl isothiocyanate
Overview
Description
Pentafluorophenyl isothiocyanate is a chemical compound with the molecular formula C7F5NS and a molecular weight of 225.14 g/mol . It is known for its high reactivity due to the presence of the isothiocyanate group (-N=C=S) and the electron-withdrawing pentafluorophenyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Pentafluorophenyl isothiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of pentafluoroaniline with thiophosgene under controlled conditions . The reaction typically proceeds as follows:
Reaction with Thiophosgene: Pentafluoroaniline is reacted with thiophosgene in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent decomposition of the product.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Pentafluorophenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound readily reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Cyclization Reactions: It can participate in cyclization reactions with N-alkylated valines, leading to the formation of cyclic products.
Addition Reactions: The isothiocyanate group can undergo addition reactions with compounds containing active hydrogen atoms, such as amines and thiols.
Common reagents used in these reactions include primary and secondary amines, alcohols, and thiols. The major products formed from these reactions are thioureas, thiocarbamates, and cyclic compounds .
Scientific Research Applications
Pentafluorophenyl isothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pentafluorophenyl isothiocyanate involves its high reactivity towards nucleophiles. The electron-withdrawing pentafluorophenyl group enhances the electrophilicity of the isothiocyanate group, making it highly reactive towards nucleophilic attack . This reactivity allows it to form stable covalent bonds with nucleophiles, leading to the formation of various derivatives .
Comparison with Similar Compounds
Pentafluorophenyl isothiocyanate can be compared with other isothiocyanate compounds such as phenyl isothiocyanate and 4-fluorophenyl isothiocyanate . The presence of the pentafluorophenyl group in this compound makes it more reactive and provides unique properties compared to its analogs . Similar compounds include:
Phenyl isothiocyanate: Less reactive due to the absence of electron-withdrawing fluorine atoms.
4-Fluorophenyl isothiocyanate: Moderately reactive with one fluorine atom.
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Highly reactive due to the presence of two trifluoromethyl groups.
These comparisons highlight the unique reactivity and applications of this compound in various fields .
Properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F5NS/c8-2-3(9)5(11)7(13-1-14)6(12)4(2)10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNKMRBGZPDABE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC1=C(C(=C(C(=C1F)F)F)F)F)=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189489 | |
Record name | Pentafluorophenylisothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35923-79-6 | |
Record name | Pentafluorophenylisothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35923-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentafluorophenylisothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035923796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentafluorophenylisothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluorophenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.978 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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